

SMILES string for N-Methyl-L-threonine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-Methyl-L-threonine*

CAS No.: 2812-28-4

Cat. No.: B554851

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An In-Depth Technical Guide to the SMILES Representation and Application of **N-Methyl-L-threonine**

Abstract

N-Methyl-L-threonine is a non-proteinogenic amino acid that has become an invaluable tool in medicinal chemistry and drug development. The strategic substitution of a methyl group on the alpha-amino nitrogen imparts unique physicochemical properties that address many of the inherent limitations of natural peptide-based therapeutics. This guide provides a comprehensive technical overview of **N-Methyl-L-threonine**, beginning with a detailed deconstruction of its chemical structure and its representation using the Simplified Molecular-Input Line-Entry System (SMILES). We will explore the profound impact of N-methylation on peptide stability, permeability, and conformation. Furthermore, this document furnishes detailed experimental protocols for the synthesis of **N-Methyl-L-threonine** and its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), supported by spectroscopic data and quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of N-methylated amino acids in the design of next-generation therapeutics.

Molecular Identification and Structure

The precise identification and structural representation of a molecule are foundational to all further research and application. **N-Methyl-L-threonine** is systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, a name that encodes its stereochemistry, which is critical to its biological function and interaction with chiral systems.^{[1][2][3]}

Identifier	Value	Source(s)
IUPAC Name	(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid	[1][2][3]
Canonical SMILES	CO)NC)O	[3]
Molecular Formula	C ₅ H ₁₁ NO ₃	[1][2][3]
Molecular Weight	133.15 g/mol	[1][3]
CAS Number	2812-28-4	[1][2]
InChI Key	CCAIIIPMIAFGKSI-DMTCNVIQSA-N	[1][2]

Deconstructing the SMILES String

The SMILES string is a powerful line notation for describing chemical structures. The string for **N-Methyl-L-threonine**, CO)NC)O, precisely defines its atomic composition, connectivity, and stereochemistry.

- C: The initial 'C' represents the methyl group (C_γ) on the side chain.
- [C@H]: This is the beta-carbon (C_β). The square brackets enclose an atom with specific properties. @H signifies a chiral center with the hydrogen atom pointing out of the plane (an anti-clockwise arrangement of the substituents C_γ, C_α, OH).
- (...)O: The parentheses denote a branch from the C_β atom. The O represents the hydroxyl group attached to C_β.

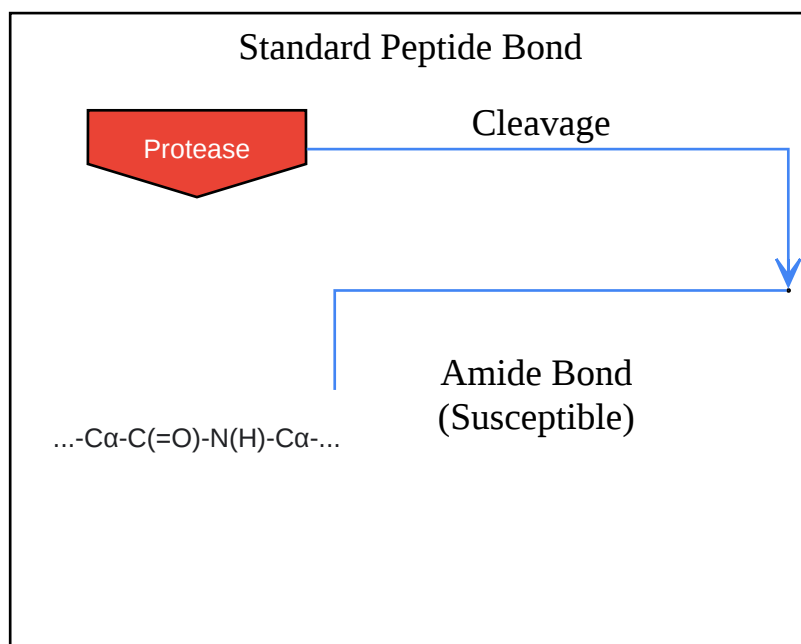
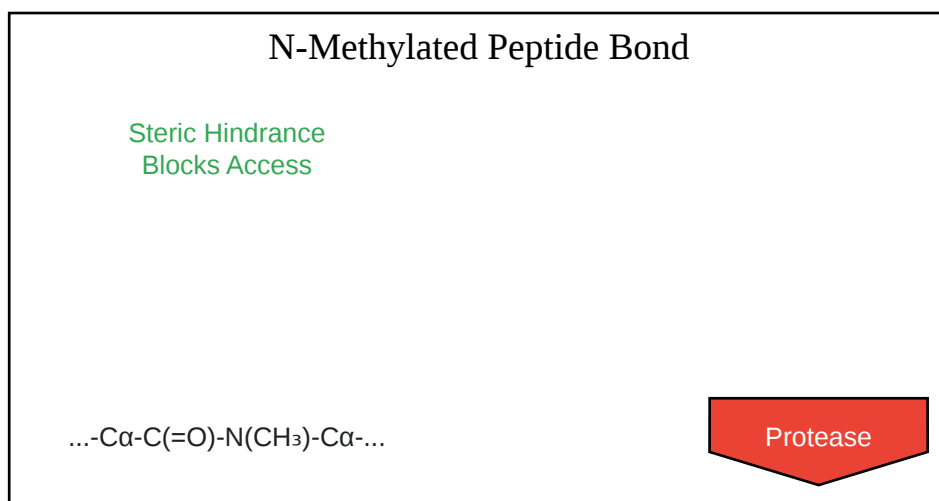
- [C@@H]: This is the alpha-carbon (C α), the second chiral center. @@H indicates that the substituents (C β , Carboxyl, N-methylamino) are arranged in a clockwise fashion when viewed with the hydrogen pointing away. This specific combination of [C@H] at C β and [C@@H] at C α defines the "L-threonine" configuration.
- (...): The items within this second set of parentheses are attached to the C α atom.
- C(=O)O: This is the carboxylic acid group, with a double bond (=) between the carbon and one oxygen.
- NC: This represents the N-methylamino group, where the nitrogen is also bonded to a methyl group.

Caption: 2D structure of **N-Methyl-L-threonine** highlighting stereocenters.

The Strategic Advantage of N-Methylation in Peptide Therapeutics

The incorporation of N-methylated amino acids into peptides is a powerful strategy to enhance their pharmacological properties.[4] This single modification can overcome several major hurdles in peptide drug development.

- **Enhanced Proteolytic Stability:** One of the most significant benefits is increased resistance to degradation by proteases.[4] The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by enzymes found in the digestive system and bloodstream.[4] This protection extends the in-vivo half-life of the peptide, potentially reducing dosing frequency.
- **Improved Permeability and Bioavailability:** N-methylation removes a hydrogen bond donor from the peptide backbone. This change reduces the desolvation penalty required for the peptide to cross cell membranes, which can lead to improved cell permeability and oral bioavailability.[1][5]
- **Conformational Rigidity:** The N-methyl group restricts rotation around the peptide backbone's C α -C bond.[4] This conformational constraint can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[4]



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Caption: N-methylation provides steric hindrance, protecting the peptide bond.

Physicochemical Properties

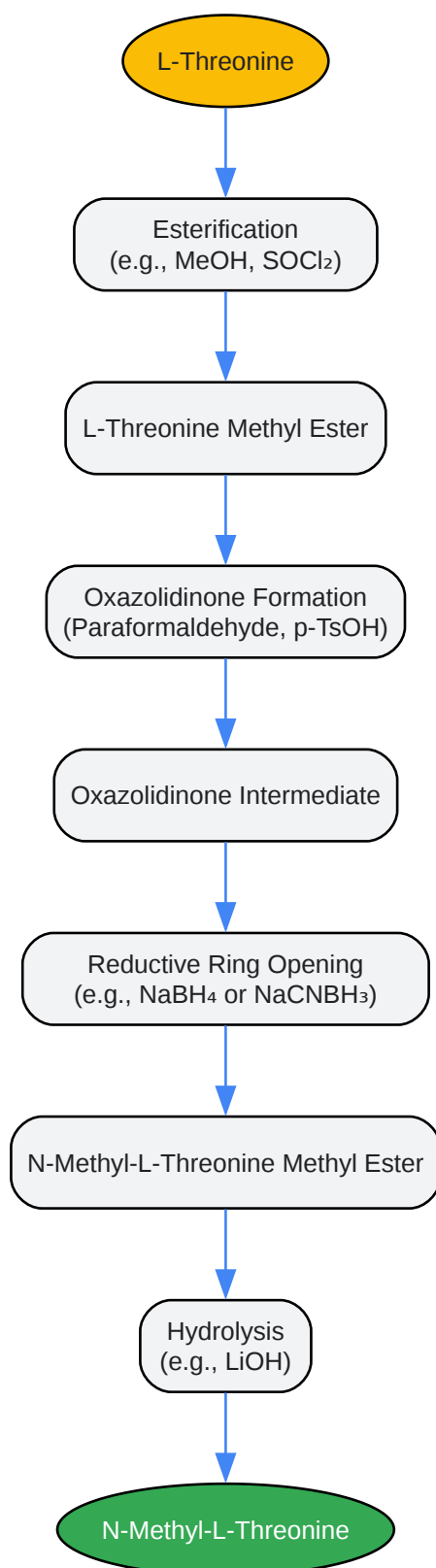
The introduction of the N-methyl group subtly alters the physicochemical properties of threonine, influencing its behavior in biological and chemical systems.

Property	Value / Observation	Source(s)
Molecular Weight	133.15 g/mol	[3]
XLogP3-AA	-3.1	[2][3]
Appearance	White powder	
pKa	Not experimentally determined. The pKa of the amino group is expected to be slightly lower than that of L-threonine (~9.10) due to the electronic effect of the methyl group.	[2]
Optical Activity	[α]/D -24.0±1.0°, c = 1 in 1 M HCl	

Synthesis and Characterization

Synthesis via Oxazolidinone Intermediate

A common and efficient method for the N-methylation of L-threonine proceeds through the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[5][6] This method effectively protects the amino and hydroxyl groups during the reaction.



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Caption: General workflow for the synthesis of **N-Methyl-L-threonine**.

Protocol 1: Reductive N-Methylation of L-Threonine

This protocol provides a generalized procedure for the synthesis of **N-Methyl-L-threonine**.^[2]

Materials:

- L-threonine
- Methanol (MeOH)
- Thionyl chloride (SOCl₂) or dry HCl gas
- Dichloromethane (DCM)
- Paraformaldehyde
- p-Toluenesulfonic acid (p-TsOH)
- Sodium cyanoborohydride (NaCNBH₃) or Sodium borohydride (NaBH₄)
- Trifluoroacetic acid (TFA)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- 1M Hydrochloric acid (HCl)

Procedure:

- **Carboxyl Group Protection (Esterification):** Suspend L-threonine in methanol at 0°C. Carefully add thionyl chloride dropwise to catalyze the formation of the methyl ester. Allow the reaction to stir at room temperature until completion, monitored by Thin-Layer Chromatography (TLC). Remove the solvent under reduced pressure to yield L-threonine methyl ester hydrochloride.^[2]
- **Oxazolidinone Formation:** Dissolve the methyl ester hydrochloride in DCM. Add a base (e.g., triethylamine) to neutralize, followed by paraformaldehyde and a catalytic amount of p-TsOH.

Reflux the mixture using a Dean-Stark trap to remove water, driving the reaction to completion. Purify the resulting oxazolidinone intermediate via column chromatography.[2]

- Reductive Cleavage: Dissolve the purified oxazolidinone in a suitable solvent like TFA. At 0°C, add the reducing agent (e.g., NaCNBH₃) portion-wise. Monitor the reaction by TLC.[2]
- Deprotection (Hydrolysis): After the reduction is complete, carefully neutralize the acid. Hydrolyze the methyl ester using a base like LiOH in a water/THF mixture.[2]
- Purification: Acidify the mixture to a pH of ~5-6 with 1M HCl. Purify the final product, **N-Methyl-L-threonine**, by ion-exchange chromatography or recrystallization.[2]
- Characterization: Confirm the product's identity and purity using NMR, Mass Spectrometry, and by measuring its optical rotation.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product.

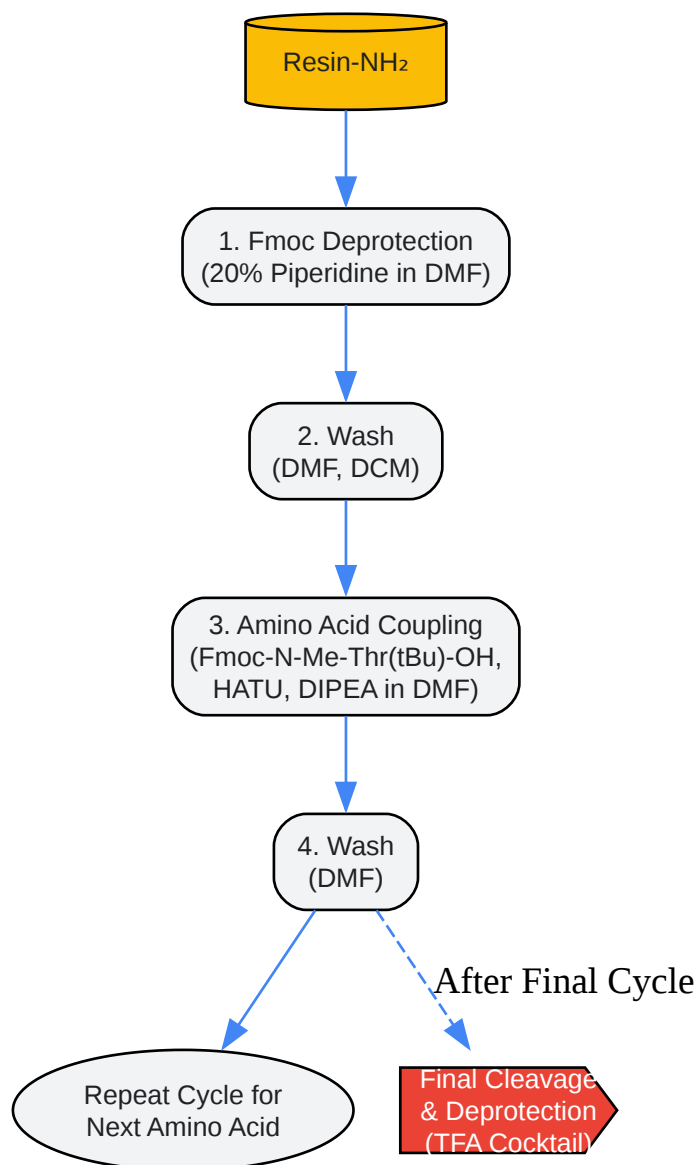
- NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, α-proton, β-proton, γ-methyl protons, and the hydroxyl proton.[2] In the ¹³C NMR spectrum, five signals are expected, corresponding to the carboxyl, α, β, γ, and N-methyl carbons. N-methylation typically causes a downfield shift in the α-carbon signal compared to the parent amino acid.[2]

Atom/Group	L-Threonine ¹³ C Shift (ppm in D ₂ O)[2]	N-Methyl-L-threonine (Expected Shift)
C' (carboxyl)	175.69	Similar, ~175 ppm
C _α	63.17	Downfield shift, ~65-70 ppm
C _β	68.68	Similar, ~68 ppm
C _γ (methyl)	22.18	Similar, ~22 ppm
N-Methyl Carbon	N/A	New signal, ~30-35 ppm

- FTIR Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the O-H stretch (hydroxyl and carboxylic acid), C-H stretches (methyl/methine groups), the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Methyl-L-threonine is primarily used in SPPS as an Fmoc-protected derivative, such as Fmoc-N-Me-L-Thr(tBu)-OH, where the side-chain hydroxyl group is protected by a tert-butyl group.[7][8] The coupling of N-methylated amino acids can be challenging due to steric hindrance and requires optimized conditions.



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